Methyl 6-(chlorosulfonyl)-2-naphthoate
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Overview
Description
Methyl 6-(chlorosulfonyl)-2-naphthoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorosulfonyl group attached to the naphthalene ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(chlorosulfonyl)-2-naphthoate can be synthesized through a multi-step process involving the chlorosulfonation of methyl 2-naphthoate. The general synthetic route involves the following steps:
Nitration: Methyl 2-naphthoate is first nitrated to introduce a nitro group at the desired position on the naphthalene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.
Chlorosulfonation: The amino group is subsequently converted to a chlorosulfonyl group by treatment with chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chlorosulfonation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chlorosulfonyl)-2-naphthoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Tin(II) chloride is a common reducing agent for converting the chlorosulfonyl group to a sulfonyl group.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
Methyl 6-(chlorosulfonyl)-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl 6-(chlorosulfonyl)-2-naphthoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Methyl 6-(chlorosulfonyl)-2-naphthoate can be compared with other similar compounds, such as:
Methyl 6-(chlorosulfonyl)-1-naphthoate: Similar structure but with the chlorosulfonyl group at a different position on the naphthalene ring.
Methyl 6-(chlorosulfonyl)-2-benzothiazole: Contains a benzothiazole ring instead of a naphthalene ring.
Methyl 6-(chlorosulfonyl)-2-benzoxazole: Contains a benzoxazole ring instead of a naphthalene ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
methyl 6-chlorosulfonylnaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S/c1-17-12(14)10-3-2-9-7-11(18(13,15)16)5-4-8(9)6-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXXUEUZRKLPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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